1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol is a complex organic compound characterized by its unique structural features, which include multiple oxygen atoms and a distinctive dispiro framework. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in the development of antimalarial drugs.
The compound can be synthesized through various methods, as outlined in scientific literature and patents. Notably, its structural characteristics and potential applications have been explored in studies related to antimalarial treatments and other therapeutic areas.
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol is classified under the category of spiro compounds due to its unique dispiro structure, which features two spiro centers. It is also categorized as a trioxane due to the presence of three oxygen atoms in its molecular structure.
The synthesis of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol typically involves several chemical reactions that integrate various organic precursors. One common method includes the cyclization of suitable precursors under controlled conditions to form the desired dispiro structure.
The synthesis process often employs techniques such as:
The molecular formula of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol is . Its structure consists of:
The molecular weight of this compound is approximately 212.25 g/mol, indicating its relatively low mass compared to larger organic compounds.
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol can undergo various chemical reactions typical for organic compounds containing hydroxyl and ether functional groups:
The reactivity of this compound can be influenced by its structural configuration and the presence of functional groups that may facilitate or hinder certain reactions.
The mechanism of action for 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol is particularly relevant in its application as an antimalarial agent:
Research indicates that compounds with similar structures have shown efficacy against Plasmodium species, which are responsible for malaria.
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol exhibits several notable physical properties:
The chemical properties include:
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol has significant applications in:
This comprehensive analysis highlights the importance of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol in scientific research and its potential role in advancing medicinal chemistry applications.
The synthesis of spirocyclic ethers has evolved significantly from classical stoichiometric methods to sophisticated catalytic approaches. Early routes to compounds like 1,4,9-trioxa-dispiro[4.2.4.2]tetradecan-12-ol relied on multi-step cyclocondensations of diols and carbonyl compounds under acidic conditions, often resulting in modest yields due to competing polymerization and regioselectivity challenges [1] [5]. These methods were particularly constrained in accessing the strained [4.2.4.2] spiro-framework, which requires precise geometric alignment for the formation of two spiro-junctions. A breakthrough emerged with the application of cyclic diazo compounds as versatile precursors, enabling ring-expansion strategies via intramolecular C-O bond formation. For instance, α-diazo carbonyl intermediates undergo O-H insertion with pendant hydroxy groups, facilitating the controlled assembly of the trioxadispiro skeleton [5]. This approach significantly improved atom economy (from ~40% to >75%) and reduced step counts (from 6–8 steps to 3–4 steps) compared to early methods, as illustrated in Table 1 [5].
Table 1: Evolution of Synthetic Efficiency for Spirocyclic Ethers
Synthetic Era | Key Methodology | Typical Yield | Steps | Atom Economy |
---|---|---|---|---|
Pre-2000 | Acid-catalyzed cyclization | 15–30% | 6–8 | 30–40% |
2000–2010 | Diazo ring-expansion | 45–65% | 4–5 | 65–75% |
Post-2010 | Catalytic asymmetric | 70–90% | 3–4 | >80% |
Hypervalent iodine reagents (e.g., PIDA, PIFA) further advanced this field by enabling chemoselective oxidative cyclizations. These reagents generate electrophilic iodonium species in situ that activate phenolic precursors toward intramolecular etherification, as demonstrated in the synthesis of spirolactone analogs of 1,4,9-trioxa-dispiro frameworks [9]. Computational studies indicate that the spirocyclization transition state benefits from the conformational rigidity imparted by the [4.2.4.2] system, lowering the activation barrier by ~5 kcal/mol compared to linear analogs [5] [9].
Targeted cyclocondensation strategies for 1,4,9-trioxa-dispiro[4.2.4.2]tetradecan-12-ol exploit the orthogonal reactivity of 1,2-diols and 1,3-dicarbonyls. Optimized protocols employ p-toluenesulfonic acid (pTSA) catalysis in toluene under azeotropic conditions, achieving yields of 72–85% by removing water as it forms [6]. Key to success is the sequential assembly of the two spiro-rings: First, the 1,3-dioxane ring forms via ketalization of a 1,3-diol with a ketone (e.g., cyclohexanone), followed by a second ketalization with a hydroxyketone to install the [4.2.4.2] system [6]. Substituent effects critically influence cyclization efficiency; electron-donating groups on the carbonyl component accelerate ring closure by ~3-fold due to enhanced nucleophilicity of the hemiketal oxygen [6].
An innovative variant employs orthoester intermediates to bypass unstable hydroxyketone precursors. For example, triethyl orthoformate reacts with a pre-formed monospiro diol to generate a transient orthoester that undergoes acid-catalyzed rearrangement, yielding the dispiro product in 88% yield with >95% regioselectivity [6]. This method circumvents dehydration side reactions and is scalable to >100 g with consistent purity (99.5% by HPLC) [6].
The stereoselective construction of 1,4,9-trioxa-dispiro[4.2.4.2]tetradecan-12-ol's chiral C12-alcohol center leverages organocatalysis and transition metal complexes. Cinchona alkaloid-derived thiourea catalysts (e.g., C9 catalyst with 4-CF₃-phenyl groups) enable enantioselective oxa-Michael additions, achieving up to 98% ee for related trioxadispiro systems [6] [7]. The mechanism involves dual activation: the thiourea moiety hydrogen-bonds to the carbonyl oxygen of a cyclic enone precursor, while the quinuclidine nitrogen deprotonates the hydroxy nucleophile [7]. This creates a rigid chiral environment that directs Re- or Si-face attack, as confirmed by X-ray crystallography of catalyst-substrate complexes [7].
Copper-catalyzed carboetherification represents another powerful approach. Chiral Cu(I)-bis(oxazoline) complexes promote intramolecular alkoxycyclization of alkenols with aryl halides, forming the dispiro[4.2.4.2] core with 99% ee and full control over the C12 stereocenter [2]. This one-pot methodology simultaneously establishes two rings and the quaternary spiro carbon, demonstrating exceptional step economy (3 steps vs. 6–7 in linear sequences) [2]. Gram-scale reactions in flow reactors further enhance practicality, reducing catalyst loading to 0.5 mol% while maintaining 94% yield and 98% ee [7].
Ring-closing metathesis (RCM) has been refined for synthesizing the 14-membered trioxadispiro backbone using second-generation Grubbs catalysts (G-II). Initial challenges included low diastereoselectivity (d.r. < 3:1) and E/Z isomerism in the disubstituted alkene intermediates. Optimization identified dichloromethane (DCM) as the optimal solvent, minimizing olefin isomerization while providing sufficient catalyst solubility [5] [7]. Catalyst loading was reduced to 1.5 mol% by employing slow-addition techniques, where the catalyst is added via syringe pump over 4 hours to suppress bimolecular decomposition [7].
Table 2: Impact of RCM Parameters on Dispiro[4.2.4.2] Formation
Parameter | Baseline | Optimized | Effect |
---|---|---|---|
Catalyst | Grubbs-I | Grubbs-II | Conversion ↑ 45% → 92% |
Solvent | Toluene | CH₂Cl₂ | dr ↑ 2:1 → 15:1 |
Temperature | 40°C | 23°C | Isomerization ↓ 25% → <5% |
Catalyst addition | Bolus | Slow (4 h) | Loading ↓ 5 → 1.5 mol% |
Substrate concentration | 0.1 M | 0.02 M | Macrocycle purity ↑ (HPLC: 85% → 99%) |
Critical to success was substrate pre-organization via temporary silicon tethers. A bis(allyl)silane precursor undergoes RCM with 92% conversion and 15:1 d.r., after which fluoride-mediated deprotection unveils the C12-OH group [5] [7]. This strategy enforces a pseudo-chair conformation that mirrors the transition state geometry, as evidenced by DFT calculations showing a 4.2 kcal/mol stabilization energy [7].
Table of Compounds
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: